molecular formula C13H15NO B14809565 (3Z)-3-benzylidene-1-methylpiperidin-4-one

(3Z)-3-benzylidene-1-methylpiperidin-4-one

Cat. No.: B14809565
M. Wt: 201.26 g/mol
InChI Key: BDUHZWSOKZFPEJ-XFXZXTDPSA-N
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Description

(3Z)-3-benzylidene-1-methylpiperidin-4-one is an organic compound that belongs to the class of piperidinones It is characterized by a benzylidene group attached to the piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-benzylidene-1-methylpiperidin-4-one typically involves the condensation of 1-methylpiperidin-4-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction mixture is then refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-benzylidene-1-methylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of (3Z)-3-benzyl-1-methylpiperidin-4-one.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzylidene ketones or carboxylic acids.

    Reduction: Formation of (3Z)-3-benzyl-1-methylpiperidin-4-one.

    Substitution: Formation of various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

(3Z)-3-benzylidene-1-methylpiperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-benzylidene-1-methylpiperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with multiple double bonds and similar structural features.

    (3Z,6Z,9Z)-1,3,6,9-Tetraenes: Compounds with conjugated double bonds that share some chemical properties with (3Z)-3-benzylidene-1-methylpiperidin-4-one.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its benzylidene group and piperidinone ring make it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(3Z)-3-benzylidene-1-methylpiperidin-4-one

InChI

InChI=1S/C13H15NO/c1-14-8-7-13(15)12(10-14)9-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3/b12-9-

InChI Key

BDUHZWSOKZFPEJ-XFXZXTDPSA-N

Isomeric SMILES

CN1CCC(=O)/C(=C\C2=CC=CC=C2)/C1

Canonical SMILES

CN1CCC(=O)C(=CC2=CC=CC=C2)C1

Origin of Product

United States

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